molecular formula C8H5BrFNO B2416320 7-Bromo-4-fluoroindolin-2-one CAS No. 1260903-29-4

7-Bromo-4-fluoroindolin-2-one

Cat. No.: B2416320
CAS No.: 1260903-29-4
M. Wt: 230.036
InChI Key: RMLWVELQPIUZBY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 7-Bromo-4-fluoroindolin-2-one This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .

Mode of Action

The mode of action of This compound As a brominated and fluorinated indolinone, it may interact with various biological targets, potentially leading to changes in cellular function

Biochemical Pathways

The biochemical pathways affected by This compound Given its chemical structure, it may potentially interact with pathways involving indolinones . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluoroindolin-2-one typically involves the bromination and fluorination of indolin-2-one. One common method includes the reaction of indolin-2-one with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-fluoroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Comparison with Similar Compounds

  • 4-Bromo-7-fluoroindolin-2-one
  • 5-Bromo-4-fluoroindolin-2-one
  • 6-Bromo-4-fluoroindolin-2-one

Comparison: 7-Bromo-4-fluoroindolin-2-one is unique due to its specific substitution pattern, which can influence its reactivity, selectivity, and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

7-bromo-4-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-5-1-2-6(10)4-3-7(12)11-8(4)5/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLWVELQPIUZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2NC1=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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